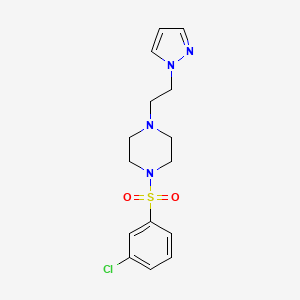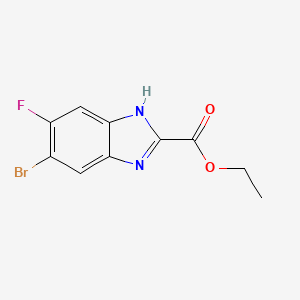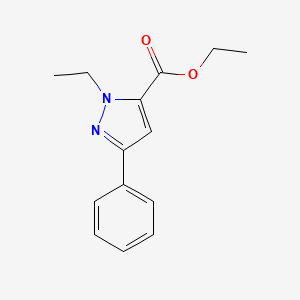
1-エチル-3-フェニル-1H-ピラゾール-5-カルボン酸エチル
概要
説明
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate, commonly referred to as EPC, is a compound of the pyrazole family. It is a white crystalline solid with a melting point of 81-83 °C, and is soluble in water, ethanol, and methanol. EPC is used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in biochemical and physiological studies, and as a building block for the synthesis of various molecules.
科学的研究の応用
ヘテロ環式ビルディングブロック
この化合物は、化学合成におけるヘテロ環式ビルディングブロックとして使用されます . ヘテロ環式化合物は、創薬や材料科学など、化学の多くの分野で広く使用されています .
抗リーシュマニア活性
1-エチル-3-フェニル-1H-ピラゾール-5-カルボン酸エチルを含むいくつかのピラゾール誘導体は、強力な抗リーシュマニア活性を示しています . リーシュマニア症は、世界で5億人以上の人々に影響を与える熱帯病です .
抗マラリア活性
この化合物は、抗マラリア活性についても評価されています . マラリアは、世界の半分近くの人口がリスクにさらされている、世界的な主要な健康問題です .
アポトーシス誘導
1-アリルメチル-3-アリール-1H-ピラゾール-5-カルボン酸エチル誘導体は、ある程度、ヒト臍帯静脈内皮細胞(HUVEC)のアポトーシスを促進することがわかった . これは、癌細胞のアポトーシスを誘導することが一般的な治療戦略である癌研究において、潜在的な用途を持つ可能性があります。
抗菌性
このタイプの新しく合成された化合物は、黄色ブドウ球菌、枯草菌、大腸菌、緑膿菌に対する抗菌性についてスクリーニングされています . これは、新しい抗生物質の開発における潜在的な用途を示唆しています。
創薬
1-エチル-3-フェニル-1H-ピラゾール-5-カルボン酸エチルを含むピラゾールは、医薬品化学および創薬において幅広い用途があります . それらは、しばしば新しい薬物の設計における足場として使用されます .
Safety and Hazards
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the effects would be diverse and could include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
The action, efficacy, and stability of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target cells or organisms.
生化学分析
Biochemical Properties
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protein glycation. This compound interacts with various enzymes and proteins, including glycosyltransferases and oxidoreductases, which are crucial in metabolic pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to a decrease in the formation of advanced glycation end-products (AGEs). Additionally, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate has been shown to exhibit antioxidant properties, further contributing to its biochemical significance .
Cellular Effects
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate affects various types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly in the A549 lung cancer cell line . This compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and altering gene expression related to cell cycle regulation and apoptosis. Furthermore, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate impacts cellular metabolism by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Molecular Mechanism
The molecular mechanism of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of enzymes, such as glycosyltransferases, through hydrogen bonding and hydrophobic interactions. This binding results in the inhibition of enzyme activity, thereby reducing the formation of AGEs. Additionally, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate maintains its inhibitory effects on enzyme activity and continues to reduce oxidative stress in cells. Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inhibiting cancer cell proliferation. At higher doses, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is involved in several metabolic pathways, primarily those related to oxidative stress response and protein glycation. This compound interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing metabolic flux and metabolite levels. By inhibiting glycosyltransferase activity, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate reduces the formation of AGEs, thereby mitigating the adverse effects of protein glycation .
Transport and Distribution
Within cells and tissues, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. This compound interacts with transporters and binding proteins, facilitating its localization to specific cellular compartments. The distribution of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues .
Subcellular Localization
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate exhibits specific subcellular localization, primarily targeting the cytoplasm and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate interacts with enzymes involved in oxidative stress response, while in the mitochondria, it modulates mitochondrial function and reduces oxidative damage .
特性
IUPAC Name |
ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGXNENSKKSZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2510903.png)
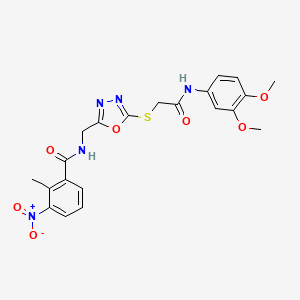
![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)
![5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2510909.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2510911.png)
![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)
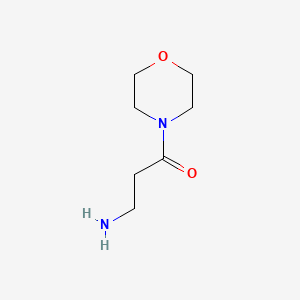

![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)

